Technical Guide: Synthesis and Characterization of 3-Nitroquinolin-2-amine
Executive Summary 3-Nitroquinolin-2-amine (2-amino-3-nitroquinoline) serves as a critical "gateway intermediate" in the synthesis of fused heterocyclic systems, most notably imidazo[4,5-c]quinolines .[1] This class of co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Nitroquinolin-2-amine (2-amino-3-nitroquinoline) serves as a critical "gateway intermediate" in the synthesis of fused heterocyclic systems, most notably imidazo[4,5-c]quinolines .[1] This class of compounds includes potent Toll-like receptor 7/8 (TLR7/8) agonists such as Imiquimod and Resiquimod, which are pivotal in cancer immunotherapy and antiviral drug development.[1]
This guide moves beyond basic textbook definitions to provide a rigorous, process-chemistry-oriented approach to synthesizing, purifying, and characterizing this compound. It evaluates the two primary synthetic routes—direct nitration versus nucleophilic aromatic substitution (
)—and establishes the latter as the superior method for purity and yield.[1]
Chemical Profile & Reactivity[1]
Property
Specification
IUPAC Name
3-Nitroquinolin-2-amine
Molecular Formula
Molecular Weight
189.17 g/mol
Appearance
Yellow crystalline solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in water.[1][2]
Acidity (pKa)
Weakly basic (amine) / Weakly acidic (NH proton if activated)
Key Reactivity
Electrophilic at C-4; Nucleophilic at ; Reducible at .
Structural Insight
The molecule features a quinoline core substituted with an electron-withdrawing nitro group at position 3 and an electron-donating amino group at position 2.[1][2] This "push-pull" electronic system creates a highly polarized structure.[1][2]
The Nitro Group (
): Deactivates the ring towards electrophilic attack but activates the C-2 and C-4 positions for nucleophilic activity (if the amine were not present).[1][2]
The Amino Group (
): Acts as an ortho-para director for further electrophilic aromatic substitution, though the strong electron-withdrawing nature of the adjacent nitro group tempers this.[1][2]
This route is preferred for its regioselectivity.[1] It avoids the isomer mixtures common in direct nitration.[1] The precursor, 2-chloro-3-nitroquinoline , reacts with ammonia to displace the chloride ion.[1]
Mechanism:
The reaction proceeds via an addition-elimination mechanism.[1] The electronegative ring nitrogen and the 3-nitro group stabilize the Meisenheimer complex intermediate, facilitating the displacement of the chloride leaving group by the ammonia nucleophile.[1]
Figure 1: Mechanism of
conversion of 2-chloro-3-nitroquinoline to 3-nitroquinolin-2-amine.[1]
Resuspend the residue in cold water.[1] The product typically precipitates as a yellow solid.[1]
Filter, wash with water, and dry.
Purification: Recrystallization from Ethanol/DMF if necessary.[1]
Method B: Direct Nitration (Historical/Less Selective)
Nitration of 2-aminoquinoline using
is possible but problematic.[1][2] The amino group is protonated in strong acid, becoming a meta-director (towards position 5 or 8), leading to a mixture of isomers (e.g., 5-nitro-2-aminoquinoline) rather than the desired 3-nitro isomer.[1][2] This method requires tedious chromatographic separation and is not recommended for high-purity applications.[1][2]
Spectroscopic Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Technique
Expected Signal
Assignment
1H NMR (DMSO-d6)
~9.0 - 9.2 ppm (s, 1H)
H-4 : Highly deshielded singlet due to adjacent and ring N.
Critical Quality Attribute (CQA): The singlet at ~9.0 ppm is diagnostic. If this signal appears as a doublet or is shifted significantly upfield, it suggests nitration occurred on the benzene ring (positions 5-8) rather than position 3.[1]
Applications in Drug Discovery[1]
The primary utility of 3-nitroquinolin-2-amine lies in its reduction to 2,3-diaminoquinoline , a versatile scaffold for synthesizing tricyclic heterocycles.[1]
Pathway to Imidazo[4,5-c]quinolines (Imiquimod Analogs)[1][2]
Reduction: The 3-nitro group is reduced to an amine using
An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Nitroquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Nitroquinolin-2-amine, a key heterocyclic com...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Nitroquinolin-2-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into the synthetic strategies, mechanistic underpinnings, and characterization of this molecule, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. The core of the synthetic approach revolves around the preparation of a key intermediate, 2-chloro-3-nitroquinoline, followed by a nucleophilic aromatic substitution with ammonia. This guide elucidates the scientific rationale behind the chosen synthetic pathways and provides detailed experimental considerations.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its derivatives have been extensively explored for their therapeutic potential, leading to the development of drugs for treating malaria, cancer, and various infectious diseases. The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of its pharmacological properties. The presence of an amino group at the 2-position and a nitro group at the 3-position, as seen in 3-Nitroquinolin-2-amine, creates a unique electronic and steric environment, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Historical Context and the Challenge of Regioselective Synthesis
The precise historical discovery of 3-Nitroquinolin-2-amine is not prominently documented in easily accessible literature, suggesting it may have emerged from broader investigations into quinoline chemistry rather than a targeted, high-profile discovery. The primary challenge in the synthesis of this and related compounds lies in achieving the desired regioselectivity of substitution on the quinoline ring.
Direct nitration of the parent quinoline molecule predominantly yields a mixture of 5-nitro and 8-nitro derivatives, making the synthesis of a 3-nitro substituted quinoline a non-trivial task.[1] Similarly, the direct nitration of 2-aminoquinoline is complicated by the directing effects of the amino group and the potential for oxidative side reactions. These challenges necessitated the development of more sophisticated, multi-step synthetic strategies to achieve the desired 3-nitro-2-amino substitution pattern.
The most logical and historically significant approach to overcome these regioselectivity issues involves a two-step sequence:
Synthesis of a Precursor with the Desired Substitution Pattern: The key was to first establish the nitro group at the 3-position and a suitable leaving group, such as a halogen, at the 2-position. This led to the identification of 2-chloro-3-nitroquinoline as a critical intermediate.
Introduction of the Amino Group: With the 2-chloro-3-nitroquinoline in hand, the amino group could be introduced via a nucleophilic aromatic substitution reaction.
This strategic approach allows for precise control over the placement of the functional groups, a cornerstone of modern organic synthesis.
Core Synthesis Methodology: A Two-Step Approach
The most reliable and historically significant synthesis of 3-Nitroquinolin-2-amine is achieved through a two-step process, which is detailed below.
Step 1: Synthesis of the Key Intermediate: 2-Chloro-3-nitroquinoline
The synthesis of 2-chloro-3-nitroquinoline is a critical first step. While various methods for the synthesis of substituted quinolines exist, a common and effective approach involves the cyclization of appropriately substituted aniline derivatives. One of the foundational methods for creating the 2-chloroquinoline scaffold is the Vilsmeier-Haack reaction, which can be adapted to produce precursors for 2-chloro-3-nitroquinoline.
A historically relevant and practical synthesis of 2-chloro-3-nitroquinoline starts from 2-hydroxyquinoline (carbostyril). The process involves nitration followed by chlorination.
Experimental Protocol: Synthesis of 2-Chloro-3-nitroquinoline
Materials:
2-Hydroxyquinoline (carbostyril)
Fuming Nitric Acid (90%)
Concentrated Sulfuric Acid (98%)
Phosphorus Oxychloride (POCl₃)
N,N-Dimethylformamide (DMF) (optional, as a catalyst for chlorination)
Ice
Sodium Bicarbonate solution (saturated)
Dichloromethane or Chloroform for extraction
Anhydrous Sodium Sulfate or Magnesium Sulfate for drying
Procedure:
Nitration of 2-Hydroxyquinoline:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 2-hydroxyquinoline at 0°C (ice bath).
Slowly add fuming nitric acid dropwise to the cooled and stirred solution, maintaining the temperature below 10°C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice with constant stirring.
The precipitated solid, 3-nitro-2-hydroxyquinoline, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Chlorination of 3-Nitro-2-hydroxyquinoline:
In a reflux condenser-equipped round-bottom flask, place the dried 3-nitro-2-hydroxyquinoline.
Add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.
Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This should be done slowly and with vigorous stirring as the reaction of excess POCl₃ with water is highly exothermic.
The crude 2-chloro-3-nitroquinoline will precipitate as a solid.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
Extract the product with dichloromethane or chloroform.
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
Remove the solvent under reduced pressure to obtain the crude 2-chloro-3-nitroquinoline.
The product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.
Causality Behind Experimental Choices:
Nitration Conditions: The use of a mixture of fuming nitric acid and concentrated sulfuric acid is a classic and potent nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the quinoline ring. Performing the reaction at low temperatures helps to control the exothermic reaction and minimize the formation of by-products.
Chlorination Reagent: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings (like the keto-enol tautomer of 2-hydroxyquinoline) into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Diagram of the Synthesis of 2-Chloro-3-nitroquinoline:
Caption: Synthetic pathway to 2-chloro-3-nitroquinoline.
Step 2: Amination of 2-Chloro-3-nitroquinoline to Yield 3-Nitroquinolin-2-amine
The final step in the synthesis is the nucleophilic aromatic substitution of the chloro group at the 2-position with an amino group. The presence of the electron-withdrawing nitro group at the 3-position activates the 2-position towards nucleophilic attack, making this reaction feasible.
Experimental Protocol: Synthesis of 3-Nitroquinolin-2-amine
Materials:
2-Chloro-3-nitroquinoline
Concentrated Ammonia solution (e.g., 28-30% in water) or Ammonia in Ethanol
Ethanol or another suitable solvent
A sealed reaction vessel (e.g., a pressure tube or autoclave)
Procedure:
Reaction Setup:
In a pressure-rated sealed tube or a small autoclave, dissolve 2-chloro-3-nitroquinoline in ethanol.
Add a large excess of concentrated aqueous ammonia or a saturated solution of ammonia in ethanol.
Seal the vessel tightly.
Reaction Conditions:
Heat the sealed vessel to a temperature in the range of 100-150°C. The optimal temperature and reaction time will need to be determined empirically but typically ranges from 4 to 12 hours.
The reaction is performed under pressure due to the heating of the ammonia solution in a sealed system. Caution: This step must be performed with appropriate safety precautions, including the use of a blast shield and pressure-rated equipment.
Work-up and Purification:
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
The product, 3-Nitroquinolin-2-amine, will often precipitate from the reaction mixture upon cooling.
Collect the solid product by filtration.
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting material and impurities.
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 3-Nitroquinolin-2-amine as a solid.
Causality Behind Experimental Choices:
Nucleophile: Ammonia acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the quinoline ring.
Reaction Conditions: The use of a sealed vessel and elevated temperatures is necessary to increase the rate of the nucleophilic aromatic substitution reaction, which can be sluggish. The high concentration of ammonia helps to drive the reaction to completion.
Solvent: Ethanol is a common solvent for such reactions as it is relatively polar and can dissolve both the substrate and the ammonia to some extent.
Diagram of the Amination Reaction:
Caption: Synthesis of 3-Nitroquinolin-2-amine.
Characterization of 3-Nitroquinolin-2-amine
The identity and purity of the synthesized 3-Nitroquinolin-2-amine should be confirmed using a variety of spectroscopic techniques.
Property
Value
Molecular Formula
C₉H₇N₃O₂
Molecular Weight
189.17 g/mol
Appearance
Yellow to orange solid
Melting Point
Expected to be significantly higher than 2-aminoquinoline (129-131 °C) due to the nitro group and increased intermolecular forces.
Solubility
Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.
Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons on the benzene portion of the ring will typically appear in the range of δ 7.0-8.5 ppm. The proton at the 4-position, being adjacent to the nitro group, is expected to be significantly downfield. The protons of the amino group will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the nitro group (C-3) and the carbon bearing the amino group (C-2) will have characteristic chemical shifts.
IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected peaks include:
N-H stretching vibrations for the primary amine (two bands) in the region of 3300-3500 cm⁻¹.
Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region.
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Applications in Drug Discovery and Development
3-Nitroquinolin-2-amine serves as a versatile intermediate in the synthesis of a wide range of more complex molecules with potential therapeutic applications. The presence of two reactive functional groups, the amino and the nitro group, allows for a variety of chemical transformations.
Amine Group as a Handle for Derivatization: The 2-amino group can be readily acylated, alkylated, or used in condensation reactions to introduce diverse substituents. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Nitro Group as a Precursor to Other Functional Groups: The 3-nitro group can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for synthesizing di-amino quinoline derivatives or for introducing other functionalities via diazotization reactions.
Potential Pharmacological Activities: The quinoline scaffold itself is associated with a range of biological activities. The specific substitution pattern of 3-Nitroquinolin-2-amine could impart unique pharmacological properties, making its derivatives interesting candidates for screening in various disease models, including cancer, infectious diseases, and inflammatory disorders. For example, some substituted 2-aminoquinolines have been investigated as inhibitors of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[2]
Conclusion
The synthesis of 3-Nitroquinolin-2-amine, while not a trivial undertaking due to the challenges of regioselectivity, is a classic example of strategic synthetic design in heterocyclic chemistry. The historical development of its synthesis likely followed a path of overcoming the limitations of direct substitution by employing a multi-step approach centered around the key intermediate, 2-chloro-3-nitroquinoline. This in-depth technical guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize and utilize this valuable building block in the pursuit of novel therapeutic agents. The versatility of the 2-amino and 3-nitro functional groups ensures that 3-Nitroquinolin-2-amine will continue to be a relevant and important scaffold in the field of medicinal chemistry.
A Technical Guide to the Preliminary Toxicity Screening of 3-Nitroquinolin-2-amine
The core structure of 3-Nitroquinolin-2-amine contains two well-known structural alerts: a quinoline nucleus and a nitroaromatic group. Quinoline derivatives have a wide range of pharmacological activities, but some have...
Author: BenchChem Technical Support Team. Date: February 2026
The core structure of 3-Nitroquinolin-2-amine contains two well-known structural alerts: a quinoline nucleus and a nitroaromatic group. Quinoline derivatives have a wide range of pharmacological activities, but some have been associated with toxicity.[3][4][5] The nitroaromatic moiety is a classic flag for potential genotoxicity and cytotoxicity, often through mechanisms involving metabolic activation and the generation of reactive oxygen species (ROS).[3][6] Therefore, a preliminary screening strategy must prioritize the assessment of cytotoxicity and mutagenicity.
This guide is structured to provide not only the "how" but also the "why," grounding each step in established scientific principles and regulatory standards, such as those from the Organisation for Economic Co-operation and Development (OECD).[7][8][9]
Tier 1: In Silico Toxicity Prediction
Scientific Rationale: Before any resource-intensive laboratory work is initiated, computational (in silico) toxicology serves as an essential first step.[10][11] These methods use a compound's chemical structure to predict its potential toxic effects based on data from previously studied chemicals.[12] This is achieved through models like Quantitative Structure-Activity Relationships (QSAR), which correlate molecular structures with biological activities, including toxicity.[13] For a novel compound like 3-Nitroquinolin-2-amine, this approach provides a rapid, cost-effective initial assessment of risk, helping to prioritize and design subsequent in vitro experiments.[2][12][13]
Methodology:
Obtain the Chemical Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) or SDF file for 3-Nitroquinolin-2-amine.
Utilize Predictive Software: Employ a combination of freely available and commercial QSAR models to predict key toxicological endpoints. Recommended platforms include the OECD QSAR Toolbox, Toxtree, and various commercial packages that provide predictions for mutagenicity, carcinogenicity, and other toxic effects.[13]
Analyze Structural Alerts: Specifically screen the molecule for substructures known to be associated with toxicity (structural alerts), such as the aromatic nitro group, which is a well-known alert for mutagenicity.[13]
Data Presentation & Interpretation:
The results should be summarized in a clear, concise table. The primary goal is to identify potential hazards that require experimental verification.
Table 1: Hypothetical In Silico Toxicity Predictions for 3-Nitroquinolin-2-amine
Interpretation: A "Positive" prediction for mutagenicity, especially with high confidence due to the nitro group, makes the Ames test a mandatory follow-up experiment. "Equivocal" or "Possible" predictions suggest that while the risk may be lower, it should be considered when interpreting other data.
Tier 2: In Vitro Experimental Screening
Based on the in silico assessment, a targeted panel of in vitro assays should be conducted to provide empirical data on the compound's biological activity. The overall workflow is designed to move from general toxicity to more specific mechanisms.
Caption: Tiered approach for preliminary toxicity screening.
In Vitro Cytotoxicity Assessment: MTT Assay
Scientific Rationale: The first and most fundamental in vitro test is to determine the concentration at which the compound kills cells.[15] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of living cells.[17] This assay is crucial for establishing a dose-range for subsequent, more complex assays like the Ames test and for calculating the IC50 (the concentration that inhibits 50% of cell viability).[16]
Experimental Protocol (Adherent Cells):
Caption: Standard workflow for the MTT cytotoxicity assay.
Cell Plating: Seed a suitable mammalian cell line (e.g., Balb/c 3T3, HepG2) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[19]
Compound Preparation: Prepare a stock solution of 3-Nitroquinolin-2-amine in a suitable solvent (e.g., DMSO). Create a serial dilution series in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (solvent only) and untreated control wells.
Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[20]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
Formazan Development: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[19]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation & Interpretation:
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Table 2: Example Cytotoxicity Data for 3-Nitroquinolin-2-amine
Concentration (µM)
Mean Absorbance (570 nm)
% Viability vs. Control
0 (Vehicle)
1.250
100%
1
1.245
99.6%
10
1.050
84.0%
50
0.630
50.4%
100
0.250
20.0%
500
0.050
4.0%
Calculated IC50
~50 µM
Interpretation: An IC50 of ~50 µM indicates moderate cytotoxicity. This value is critical for selecting the upper concentration limit for the Ames test, which should be non-toxic or only slightly toxic to the bacteria to avoid false-negative results.[21]
In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
Scientific Rationale: The Ames test is the global standard for initial mutagenicity screening.[22][23] It assesses a chemical's ability to cause gene mutations.[23] The test uses several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[24] The assay measures the ability of the test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[24]
Crucially, the test is performed both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate that mimics mammalian metabolism. This is because many chemicals (pro-mutagens) only become mutagenic after being metabolized by liver enzymes.[24] Given the aromatic nitro group in 3-Nitroquinolin-2-amine, metabolic activation is a key concern.
Caption: Workflow for the Ames plate incorporation test.
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).[25]
Dose Selection: Based on the cytotoxicity assay, select at least five concentrations of 3-Nitroquinolin-2-amine, typically up to a maximum of 5 mg/plate or to the limit of cytotoxicity.
Assay Procedure:
For each concentration and strain, in separate tubes, combine the test compound, the bacterial culture, and either the S9 metabolic activation mix or a control buffer.
Add molten top agar (containing a trace amount of the required amino acid to allow for a few initial cell divisions).
Pour the mixture onto minimal glucose agar plates.
Controls: Run parallel experiments for each strain: a negative (vehicle) control and a known positive control (e.g., 2-nitrofluorene for TA98 without S9, 4-Nitroquinoline N-oxide for TA100).[24][26]
Incubation: Incubate the plates at 37°C for 48-72 hours.
Data Acquisition: Count the number of revertant colonies on each plate.
Data Presentation & Interpretation:
A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (negative control) count for TA98 and TA100, and triple for other strains.
Table 3: Example Ames Test Data for 3-Nitroquinolin-2-amine (Strain TA98)
Conc. (µ g/plate )
Revertant Colonies (-S9)
Fold Increase (-S9)
Revertant Colonies (+S9)
Fold Increase (+S9)
0 (Vehicle)
25
1.0
30
1.0
10
28
1.1
65
2.2
50
35
1.4
150
5.0
250
40
1.6
320
10.7
500
38 (toxic)
-
280 (toxic)
-
Positive Control
450
18.0
610
20.3
Interpretation: In this hypothetical example, there is a clear, dose-dependent, and significant increase in revertant colonies for strain TA98 only in the presence of the S9 mix. This indicates that 3-Nitroquinolin-2-amine is a pro-mutagen, requiring metabolic activation to become genotoxic. It likely causes frameshift mutations, as detected by the TA98 strain. This is a significant finding that would raise serious concerns about the compound's safety profile.
Mechanistic Insight: Reactive Oxygen Species (ROS) Assay
Scientific Rationale: A positive Ames test, particularly with a nitroaromatic compound, warrants a preliminary investigation into the mechanism. One common pathway for nitroaromatic toxicity is redox cycling, which generates reactive oxygen species (ROS) and causes oxidative stress.[27] The DCFH-DA assay is a simple and effective way to measure intracellular ROS.[28] The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the molecule. It is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27][29][30]
Experimental Protocol:
Cell Culture: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and allow them to attach.
Compound Treatment: Treat cells with 3-Nitroquinolin-2-amine at several non-cytotoxic to moderately cytotoxic concentrations for a short duration (e.g., 1-6 hours).
Probe Loading: Remove the treatment medium, wash the cells, and incubate them with a DCFH-DA working solution (e.g., 10 µM) for 30-45 minutes at 37°C.[31]
Data Acquisition: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.[27][29]
Data Presentation & Interpretation:
Table 4: Example ROS Production Data
Concentration (µM)
Mean Fluorescence Units (RFU)
Fold Increase vs. Control
0 (Vehicle)
1500
1.0
10
1650
1.1
25
3300
2.2
50 (IC50)
7500
5.0
Positive Control (H2O2)
9000
6.0
Interpretation: A dose-dependent increase in fluorescence indicates that the compound induces oxidative stress. This finding provides a plausible mechanistic link between the compound and the observed cytotoxicity and may contribute to its mutagenic potential.
Summary and Path Forward
This tiered screening approach provides a robust preliminary assessment of the toxicological profile of 3-Nitroquinolin-2-amine.
In Silico: Predictions flagged the nitroaromatic group as a high-risk feature for mutagenicity.
Cytotoxicity: The compound demonstrated moderate cytotoxicity with an IC50 of approximately 50 µM.
Genotoxicity: The Ames test confirmed the in silico prediction, revealing the compound to be a pro-mutagen that causes frameshift mutations after metabolic activation.
Mechanism: The ROS assay suggests that oxidative stress is a likely contributing factor to the observed toxicity.
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. [Link]
Organisation for Economic Co-operation and Development (OECD). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
JoVE. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. [Link]
European Society of Toxicology In Vitro (ESTIV). (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]
ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]
Application Note: Strategic Utilization of 3-Nitroquinolin-2-amine in Heterocyclic Synthesis
Abstract 3-Nitroquinolin-2-amine (2-amino-3-nitroquinoline) is a high-value "ortho-diamine precursor" used to access linearly fused tricyclic heterocycles. While its structural isomer (4-amino-3-nitroquinoline) is widely...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-Nitroquinolin-2-amine (2-amino-3-nitroquinoline) is a high-value "ortho-diamine precursor" used to access linearly fused tricyclic heterocycles. While its structural isomer (4-amino-3-nitroquinoline) is widely recognized as the precursor to the blockbuster drug Imiquimod (Aldara®), the 2-amino-3-nitro scaffold provides exclusive access to [4,5-b]-fused systems. These linear isomers are currently under intense investigation as DNA-intercalating anticancer agents, antiviral scaffolds (RSV inhibitors), and fluorescent molecular sensors.[1] This guide details the synthetic pathways, validated reduction-cyclization protocols, and handling precautions for this versatile intermediate.
Part 1: The Chemical Architecture & Reactivity Profile
The "Push-Pull" System
3-Nitroquinolin-2-amine features a unique electronic arrangement that dictates its reactivity:
C2-Amino Group (Donor): Acts as a vinylogous amide, significantly less nucleophilic than a standard aniline due to the electron-withdrawing quinoline ring.
C3-Nitro Group (Acceptor): Activates the C2 position for nucleophilic aromatic substitution (SNAr) if the amine needs to be displaced (rare), but primarily serves as a "masked" amine.[1]
The Divergent Pathway: b-Fusion vs. c-Fusion
It is critical to distinguish this scaffold from its isomers to ensure target accuracy.
3-Nitroquinolin-4-amine: Precursor to Imidazo[4,5-c]quinolines (Angular fusion; e.g., Imiquimod).
3-Nitroquinolin-2-amine (Subject of this Guide): Precursor to Imidazo[4,5-b]quinolines (Linear fusion).
Reaction Landscape Visualization
The following diagram illustrates the primary synthetic utility of the scaffold.
Figure 1: Divergent synthesis pathways from 3-nitroquinolin-2-amine. The reduction to the diamine is the critical gateway step.
Part 2: Validated Experimental Protocols
Protocol A: Synthesis of 1H-Imidazo[4,5-b]quinoline
This protocol describes the "one-pot" reduction and cyclization sequence. Isolating the intermediate 2,3-diaminoquinoline is not recommended due to its rapid oxidation in air.
Charge a dry 3-neck round-bottom flask with 3-nitroquinolin-2-amine (1.9 g, 10 mmol) and anhydrous ethanol (50 mL).
Add 10% Pd/C (200 mg) under an argon stream (Caution: Pyrophoric).
Purge the system with
gas three times.
Stir vigorously under a hydrogen balloon at room temperature for 4-6 hours.
Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The yellow starting material spot (
) should disappear, replaced by a polar, fluorescent diamine spot ().[1]
Cyclization (Ring Closure):
Filter the catalyst through a Celite pad under an inert atmosphere (nitrogen/argon). Do not let the filter cake dry out (fire hazard). Wash with ethanol.[2][3]
Concentrate the filtrate in vacuo to roughly 10 mL volume.
Cause: Oxidation of the diamine intermediate before cyclization.
Solution: Perform the filtration of Pd/C and addition of TEOF as quickly as possible, or conduct the TEOF reaction in situ if the catalyst is compatible (though TEOF can poison Pd).
Problem: Incomplete reduction.
Cause: Poisoning of Pd catalyst by sulfur traces or poor agitation.
Solution: Switch to chemical reduction:
(5 eq) in Ethanol (Reflux, 2h).
Part 4: Applications in Drug Discovery[5]
Anticancer Intercalators
Derivatives of 1H-imidazo[4,5-b]quinoline (synthesized via Protocol A) possess a planar tricyclic surface area similar to acridine.
Mechanism: They act as DNA intercalators, slipping between base pairs and inhibiting topoisomerase enzymes.[1]
Structure-Activity Relationship (SAR): Substitution at the C-2 position (using aldehydes instead of TEOF) allows for the introduction of side chains that enhance DNA binding affinity.
Fluorescent Probes
The [4,5-b] fused system exhibits strong fluorescence due to extended conjugation.
Application: Used as pH sensors or biological probes.
Modification: Alkylation of the imidazole nitrogen prevents tautomerization and locks the fluorescence quantum yield.
References
Synthesis of Imidazo[4,5-b]pyridines (Analogous Chemistry)
Title: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[5]
3-Nitroquinolin-2-amine as an intermediate in drug discovery
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 3-Nitroquinolin-2-amine (CAS 13211-53-5) as a critical "switch" intermediate for accessing...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 3-Nitroquinolin-2-amine (CAS 13211-53-5) as a critical "switch" intermediate for accessing the Imidazo[4,5-b]quinoline scaffold—a privileged structure in kinase inhibition (PI3K/mTOR) and metabolic enzyme targeting (NNMT).
Executive Summary
3-Nitroquinolin-2-amine is the requisite precursor for generating 2,3-diaminoquinoline in situ. Unlike its isomer (3-nitroquinolin-4-amine) which leads to the immunomodulatory Imidazo[4,5-c]quinoline (Imiquimod-like) series, the 2-amine isomer directs cyclization to the Imidazo[4,5-b]quinoline system. This linear-fused scaffold is currently high-value in oncology for developing PI3K/mTOR inhibitors and in metabolic disease for Nicotinamide N-methyltransferase (NNMT) inhibitors.
This guide provides a validated workflow for:
Synthesis: High-yield amination of 2-chloro-3-nitroquinoline.
Activation: Controlled reduction to the oxidation-sensitive 2,3-diaminoquinoline.[1]
Cyclization: Three distinct protocols to access diverse pharmacophores.[1]
Chemical Identity & Safety Profile
Property
Specification
Chemical Name
3-Nitroquinolin-2-amine
CAS Number
13211-53-5
Molecular Weight
189.17 g/mol
Appearance
Yellow to Orange Crystalline Solid
Solubility
Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Hazards
Warning: Nitroaromatics are potential explosives if diazonium salts are generated. Skin/Eye Irritant.[1][2] Toxic by inhalation.[1][2]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group is stable, but the amine can oxidize slowly upon light exposure.[1]
Strategic Scaffold Map
The following diagram illustrates the divergent pathways available from this intermediate.
Figure 1 Caption: Central role of 3-nitroquinolin-2-amine in accessing [4,5-b] fused heterocycles.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Nitroquinolin-2-amine
Target: Conversion of 2-chloro-3-nitroquinoline to the 2-amino derivative via Nucleophilic Aromatic Substitution (
).
Rationale: The chlorine at the 2-position is highly activated by the adjacent ring nitrogen and the electron-withdrawing nitro group at the 3-position, allowing facile displacement by ammonia.
Protocol B: Reduction to 2,3-Diaminoquinoline (In Situ)
Target: Reduction of the nitro group to the amine.
Critical Note: 2,3-Diaminoquinoline is oxidation-sensitive and darkens upon air exposure.[1] It is strongly recommended to proceed immediately to the cyclization step (Protocol C) without isolating this intermediate.[1]
Method: Catalytic Hydrogenation (Cleaner for subsequent steps)
Suspend 3-nitroquinolin-2-amine (1.0 eq) in Methanol/THF (1:1).
Add 10% Pd/C (10 wt% loading).
Stir under H2 balloon (1 atm) at RT for 2–4 hours.
Filtration: Filter through a Celite pad under an inert atmosphere (Argon) if possible.
Use: Use the filtrate immediately for cyclization.[1]
Protocol C: Cyclization to Imidazo[4,5-b]quinoline
Target: Formation of the tricyclic bioactive scaffold.
Option 1: The "One-Pot" Triethyl Orthoformate Method (Unsubstituted C-2)
Best for generating the core scaffold.
Reagents: Take the fresh filtrate of 2,3-diaminoquinoline (from Protocol B).
Add: Triethyl orthoformate (TEOF) (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq).
Reflux: Heat to reflux (65–70°C) for 3 hours.
Workup: Concentrate the solvent. Neutralize with saturated NaHCO3. Extract with EtOAc.[1]
Purification: Recrystallize from Ethanol.
Option 2: Oxidative Cyclization with Aldehydes (C-2 Substituted)
Best for Drug Discovery (SAR studies) to introduce R-groups at the 2-position.
Condensation: To the crude 2,3-diaminoquinoline solution, add the desired Aldehyde (R-CHO, 1.1 eq) and Acetic Acid (cat.). Stir at RT for 1 hour to form the Schiff base (imine).[1]
Oxidative Closure: Add an oxidant.[1] Ferric Chloride (FeCl3) on silica or Air bubbling in refluxing ethanol are common green methods.[1] Alternatively, use Iodine (I2) (1.1 eq) and K2CO3.[1]
Reaction: Stir at RT (for I2) or Reflux (for Air/FeCl3) until conversion is complete (LCMS monitoring).
Result: Formation of 2-substituted-1H-imidazo[4,5-b]quinoline.
Analytical Validation (Self-Validating Data)
When validating the synthesis, look for these specific spectral shifts:
Compound
1H NMR Signature (DMSO-d6)
LCMS (ESI+)
3-Nitroquinolin-2-amine
Singlet at ~9.0 ppm (H-4). Broad singlet ~7.8 ppm (NH2).[1]
[M+H]+ = 190.1
2,3-Diaminoquinoline
Disappearance of 9.0 ppm singlet (shielding effect).[1] Appearance of two broad NH2 signals.
[M+H]+ = 160.1
Imidazo[4,5-b]quinoline
New singlet at ~8.5–9.0 ppm (C-2 proton) if unsubstituted.[1] Aromatic region simplifies due to planarity.[1]
[M+H]+ = 170.1
Troubleshooting Tip: If the reduction (Protocol B) is incomplete, the cyclization will fail. Always verify the disappearance of the bright yellow nitro-compound color (turning to pale beige/brown) before adding the cyclization reagents.
References
NNMT Inhibitor Discovery: "Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors." Defense Technical Information Center (DTIC).[1] Link (Accessed Oct 2023).[1]
Microwave Synthesis: "Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines." Thieme Connect.[1] Link[1]
Imidazoquinoline Review: "Recent progress in the synthesis of imidazoquinoline derivatives." Results in Chemistry. Link
Scaffold Synthesis: "Reactions of Tetracyanoethylene with N′-Arylbenzamidines: A Route to 2-Phenyl-3H-imidazo[4,5-b]quinoline." Journal of Organic Chemistry. Link[1]
General Reactivity: "Reactions of Amines with Heterocycles." LibreTexts Chemistry. Link
Technical Support Center: Optimization of 3-Nitroquinolin-2-amine Synthesis
Status: Operational Ticket ID: TCH-3NQ-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary The synthesis of 3-nitroquinolin-2-amine (CAS: 78105-38-1) is a critical st...
The synthesis of 3-nitroquinolin-2-amine (CAS: 78105-38-1) is a critical step in the development of PI3K/mTOR inhibitors and other quinoline-based kinase inhibitors.[1][2] While the molecule appears structurally simple, its preparation is frequently plagued by competitive hydrolysis , incomplete conversion , and regioselectivity issues (if starting from polychlorinated precursors).[1][2]
This guide deviates from standard textbook recipes. It addresses the process chemistry realities of the Nucleophilic Aromatic Substitution (
) required to generate this motif with high purity (>98%) and yield.
Module 1: The Reaction Mechanism & Pathway
To troubleshoot yield, you must understand the electronic environment.[1][2] The reaction relies on the activation of the C2-chlorine atom by the electron-withdrawing nitro group at C3.[2] This makes the C2 position susceptible to nucleophilic attack by ammonia.[2]
The Critical Failure Mode: The most common yield-killer is the presence of water.[2] The C2 position is so activated that water competes with ammonia, converting the starting material into 3-nitroquinolin-2(1H)-one (the hydrolysis impurity), which is thermodynamically stable and difficult to separate.[1][2]
Figure 1: Competitive reaction pathways showing the critical necessity of anhydrous conditions to prevent hydrolysis.
Module 2: Critical Process Parameters (CPP)
The following parameters are non-negotiable for high-purity synthesis. Data is aggregated from optimized industrial protocols.[2]
Parameter
Recommended Range
Impact on Yield/Purity
Ammonia Source
Anhydrous Gas or 7N in MeOH/EtOH
Critical. Aqueous ammonia () causes ~15-20% yield loss due to hydrolysis [1].[1][2]
Equivalents
5.0 – 10.0 eq
High excess drives the equilibrium and neutralizes generated HCl.[2]
Temperature
100°C – 130°C
Below 100°C: Reaction stalls (incomplete conversion).[1] Above 140°C: Tar formation.[2]
Pressure
5 – 15 bar (Autoclave)
Required to keep in solution at reaction temperature.[1]
Solvent
Isopropanol (IPA) or Ethanol
IPA is preferred for easier crystallization during workup.[1][2]
Module 3: Troubleshooting & FAQs
This section addresses specific tickets submitted by research teams encountering failure modes.
Q1: "My reaction conversion is stuck at 80% even after 24 hours. Should I add more catalyst?"
Diagnosis: This is likely not a catalyst issue. This reaction is uncatalyzed
Ammonia Depletion: If your vessel leaked pressure, you lost ammonia.[1][2]
HCl Inhibition: As the reaction proceeds, HCl is generated.[1][2] If you did not use a large excess of ammonia (or an auxiliary base), the generated HCl forms ammonium chloride, and the free ammonia concentration drops.[1][2]
Corrective Action:
Do NOT add metal catalysts (Pd/Cu); they are unnecessary and introduce heavy metal impurities.[1][2]
Protocol Adjustment: Recharge the vessel with fresh ammonia gas to restore pressure. Ensure your initial stoichiometry is at least 8-10 equivalents of ammonia relative to the substrate [2].[2]
Q2: "The product has a low melting point and a yellow/brown muddy appearance."
Diagnosis: Contamination with 3-nitroquinolin-2-one (Hydrolysis Impurity).[2]
Root Cause: Moisture ingress.[2]
Did you use aqueous ammonia?
Was the solvent "wet" (not dried)?
Did you quench the reaction into water while the mixture was still hot?
Corrective Action:
Switch Reagents: Move from aqueous ammonium hydroxide to 7N
in Methanol or bubble anhydrous gas.
Purification: The hydroxy-impurity is less soluble in hot ethanol than the amine.[2]
Recrystallization:[1] Dissolve crude in boiling Ethanol/IPA. Filter hot (the undissolved solids are likely the impurity).[2] Crystallize the filtrate by cooling.[2]
Q3: "I am seeing a 'double-amination' or regio-isomer in my LC-MS."
Diagnosis: This occurs if you are starting from 2,4-dichloro-3-nitroquinoline rather than 2-chloro-3-nitroquinoline.[1][2]
Mechanism: The nitro group at C3 activates both the C2 and C4 positions.[2]
Corrective Action:
Temperature Control: The C4 position is generally more reactive.[2] If you need the C2-amine, you must strictly control temperature or block the C4 position.[1][2]
Starting Material: Verify the purity of your starting material.[2] If you purchased "2-chloro-3-nitroquinoline" but it contains 2,4-dichloro impurities, you will generate inseparable byproducts.
Q4: "Safety Alert: The pressure spiked rapidly upon heating."
Diagnosis: Thermal expansion of ammonia gas + Exotherm.
Risk Assessment: The amination is exothermic .[2][3]
Safety Protocol:
Step-wise Heating: Do not ramp directly to 120°C. Hold at 60°C for 1 hour to allow the initial exotherm to subside, then ramp to target temperature.
Fill Volume: Never fill the autoclave >60%.
Venting: Cool to <25°C before venting. Venting hot releases toxic ammonia gas aggressively and can cause solvent bumping [3].[2]
Module 4: Optimized Experimental Protocol
Objective: Synthesis of 3-nitroquinolin-2-amine (10g scale).
Setup: Equip a 250 mL stainless steel high-pressure reactor (autoclave) with a magnetic stirrer and manometer.
BenchChem. 2-Chloro-3-nitroquinolin-4-amine Synthesis and Amination Protocols. (Refers to analogous amination conditions for nitro-halo-quinolines).
National Institutes of Health (NIH). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement.[2] (Discusses mechanism and conditions for amination).
PrepChem. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. (Analogous pyridine chemistry demonstrating ammonia gas usage).
optimization of reaction conditions for 3-Nitroquinolin-2-amine synthesis
Welcome to the technical support center for the synthesis of 3-Nitroquinolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Nitroquinolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
I. Synthetic Pathway Overview
The recommended and most reliable synthetic route to 3-Nitroquinolin-2-amine is a two-step process. This pathway is favored for its accessibility of starting materials and generally good yields. The key steps are:
Nitration and Chlorination: Synthesis of the key intermediate, 2-chloro-3-nitroquinoline, from 2-hydroxyquinoline.
Amination: Nucleophilic aromatic substitution (SNAr) on 2-chloro-3-nitroquinoline to yield the final product, 3-Nitroquinolin-2-amine.
This two-step approach allows for purification of the intermediate, which is crucial for a clean final product.
II. Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-nitroquinoline
This initial step involves the nitration of 2-hydroxyquinoline followed by a chlorination reaction.
A. Nitration of 2-Hydroxyquinoline to 2-Hydroxy-3-nitroquinoline
Principle: This reaction utilizes a nitrating agent to introduce a nitro group onto the electron-rich quinoline ring. The hydroxyl group at the 2-position directs the nitration primarily to the 3-position. A similar procedure for the nitration of 4-hydroxyquinoline has been reported to give high yields[1].
Materials:
2-Hydroxyquinoline
Propionic acid
Nitric acid (70%)
Ethanol
Water
Procedure:
In a round-bottom flask, dissolve 2-hydroxyquinoline in propionic acid.
Heat the solution to approximately 125°C with stirring.
Slowly add nitric acid dropwise to the heated solution.
After the addition is complete, continue stirring at 125°C for an additional 10 minutes.
Allow the reaction mixture to cool to room temperature.
Dilute the mixture with ethanol to precipitate the product.
Filter the solid, wash sequentially with ethanol, water, and then ethanol again.
Dry the solid to obtain 2-hydroxy-3-nitroquinoline as a light yellow powder.
B. Chlorination of 2-Hydroxy-3-nitroquinoline to 2-Chloro-3-nitroquinoline
Principle: The hydroxyl group of 2-hydroxy-3-nitroquinoline is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard method for such transformations[2].
Materials:
2-Hydroxy-3-nitroquinoline
Phosphorus oxychloride (POCl₃)
Dimethylformamide (DMF) (catalytic amount)
Saturated sodium bicarbonate (NaHCO₃) solution
Ice
Procedure:
In a fume hood, carefully add 2-hydroxy-3-nitroquinoline to a flask containing phosphorus oxychloride.
Add a catalytic amount of DMF.
Heat the mixture to reflux (around 110°C) and maintain for 2 hours.
After cooling, carefully quench the reaction mixture by slowly pouring it onto crushed ice.
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral.
The product will precipitate out of the solution.
Filter the solid, wash with cold water, and dry to yield 2-chloro-3-nitroquinoline.
Step 2: Amination of 2-Chloro-3-nitroquinoline
Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-deficient quinoline ring, activated by the nitro group, readily reacts with an ammonia source. The chlorine at the 2-position is a good leaving group, facilitating the substitution[3].
Materials:
2-Chloro-3-nitroquinoline
Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)
Solvent (e.g., Dioxane, THF, Ethanol)
Procedure:
Dissolve 2-chloro-3-nitroquinoline in a suitable solvent such as dioxane or ethanol in a pressure vessel.
Add an excess of the ammonia source (e.g., concentrated aqueous ammonia).
Seal the vessel and heat the reaction mixture. The optimal temperature may range from room temperature to elevated temperatures, which should be determined empirically.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of 3-Nitroquinolin-2-amine.
Problem
Possible Cause(s)
Recommended Solution(s)
Step 1A: Low yield of 2-hydroxy-3-nitroquinoline
- Incomplete nitration. - Over-nitration or side product formation. - Loss of product during workup.
- Ensure the reaction temperature is maintained at 125°C. - Add the nitric acid slowly to control the reaction exotherm. - Ensure complete precipitation by adding a sufficient amount of ethanol.
Step 1A: Product is a dark, oily substance instead of a yellow powder
- Presence of impurities from starting material or side reactions.
- Purify the starting 2-hydroxyquinoline before use. - Attempt to recrystallize the crude product from a suitable solvent like ethanol or acetic acid.
Step 1B: Low yield of 2-chloro-3-nitroquinoline
- Incomplete chlorination. - Hydrolysis of POCl₃ before reaction completion. - Loss of product during workup.
- Ensure the reaction is heated to reflux for the specified time. - Use anhydrous conditions; ensure all glassware is dry. - Carefully neutralize the quenched reaction mixture to avoid product decomposition.
Step 1B: Difficulty in removing residual POCl₃
- Incomplete quenching of POCl₃.
- Quench the reaction mixture slowly and with vigorous stirring on a large amount of ice. - After filtration, wash the product thoroughly with cold water.
Step 2: Low or no conversion to 3-Nitroquinolin-2-amine
- Insufficiently reactive ammonia source. - Low reaction temperature. - Deactivated starting material (e.g., hydrolysis of the chloro group).
- Use a more concentrated ammonia solution or consider using ammonia gas dissolved in an organic solvent. - Increase the reaction temperature in increments. A pressure vessel is recommended for heating above the solvent's boiling point. - Ensure the 2-chloro-3-nitroquinoline is pure and dry before use.
Step 2: Formation of 2-hydroxy-3-nitroquinoline as a side product
- Presence of water in the reaction mixture, leading to hydrolysis of the starting material.
- Use anhydrous solvents and reagents for the amination step. - Minimize the amount of water if using aqueous ammonia.
Step 2: Product is difficult to purify
- Presence of unreacted starting material or side products.
- Optimize the reaction conditions to drive the reaction to completion. - Use column chromatography for purification if recrystallization is ineffective. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) can be employed.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different nitrating agent for the first step?
A1: While a mixture of nitric acid and sulfuric acid is a common nitrating agent, for this specific substrate, nitric acid in propionic acid has been shown to be effective and can offer better control and selectivity[1]. Using a stronger nitrating mixture like fuming nitric acid/sulfuric acid could lead to over-nitration or degradation of the starting material.
Q2: What are the safety precautions when working with phosphorus oxychloride (POCl₃)?
A2: POCl₃ is a highly corrosive and moisture-sensitive reagent. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, so all glassware must be thoroughly dried before use. Quenching should be done slowly and carefully into a large volume of ice.
Q3: What is the role of the nitro group in the amination step?
A3: The nitro group is a strong electron-withdrawing group. Its presence at the 3-position significantly decreases the electron density of the quinoline ring, making the carbon at the 2-position highly electrophilic and susceptible to nucleophilic attack by ammonia. This activation allows the SNAr reaction to proceed under relatively mild conditions[3].
Q4: Can I use other amines instead of ammonia in the second step?
A4: Yes, the amination reaction can be performed with other primary or secondary amines to synthesize N-substituted 2-amino-3-nitroquinolines. The reactivity of the amine will influence the required reaction conditions.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of both the chlorination and amination steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the product. The spots can be visualized under UV light.
Q6: What is the expected yield for this synthesis?
A6: The yield for each step can vary depending on the reaction scale and purification methods. The nitration of hydroxyquinolines can proceed in high yield, often above 80%[1]. The chlorination and amination steps are also generally efficient. With careful optimization, an overall yield of 50-70% for the two-step synthesis is achievable.
V. Visualizing the Workflow
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for 3-Nitroquinolin-2-amine.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the amination step.
VI. References
Synthesis of 3-nitro-4-hydroxyquinoline. PrepChem.com. [Link]
Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate.
Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing).
HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate.
identifying and minimizing side reactions in 3-Nitroquinolin-2-amine synthesis
Prepared by: The Senior Application Scientist Team Welcome to the technical support center for the synthesis of 3-Nitroquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Nitroquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. We understand that the synthesis, particularly the selective nitration of an electron-rich aminoquinoline system, presents unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side reactions, thereby improving yield, purity, and reproducibility.
Core Synthetic Strategy: Electrophilic Nitration of 2-Aminoquinoline
The most direct and frequently employed route to 3-Nitroquinolin-2-amine is the electrophilic aromatic substitution (SEAr) of 2-aminoquinoline. This reaction, however, is not trivial. The substrate contains a nucleophilic amino group and a quinoline ring system with two distinct electronic environments: the electron-rich benzene ring and the electron-deficient pyridine ring. The interplay between the activating amino group and the deactivating heterocyclic nitrogen atom governs the regiochemical outcome and the propensity for side reactions.
The core transformation involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, which then attacks the quinoline ring.
Reaction Pathway and Key Side Reactions
The diagram below illustrates the desired synthetic pathway and the primary competing side reactions that can occur during the nitration of 2-aminoquinoline. Understanding these pathways is the first step in troubleshooting and optimization.
Caption: Synthetic pathway to 3-Nitroquinolin-2-amine and major side reactions.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause and provides actionable solutions.
Question 1: My reaction mixture turned dark brown or black immediately upon adding the nitrating agent, and the final workup yielded a low recovery of intractable tar. What happened?
Answer:
This is a classic sign of oxidation and degradation of the starting material.
Causality: 2-Aminoquinoline is highly susceptible to oxidation, especially under the harsh, acidic conditions of nitration. The amino group is electron-donating, increasing the electron density of the ring and making it prone to attack by the oxidizing nitric acid. High local concentrations of the nitrating agent or elevated temperatures dramatically accelerate this degradation, leading to polymerization and tar formation.
Troubleshooting & Minimization Protocol:
Strict Temperature Control: The primary defense is maintaining a low temperature. The dissolution of 2-aminoquinoline in concentrated sulfuric acid is exothermic and must be done slowly in an ice/salt bath to keep the internal temperature between 0 and 5 °C.
Slow Reagent Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added dropwise using an addition funnel. This prevents localized "hot spots" where the concentration of the nitronium ion is excessively high.
Reverse Addition: In some cases, adding the solution of 2-aminoquinoline in H₂SO₄ to the nitrating mixture (instead of the other way around) can maintain a low concentration of the sensitive substrate in the presence of the powerful electrophile, potentially reducing degradation.
Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. The reaction is often complete within a short timeframe (e.g., 30-60 minutes) at low temperatures. Extending the reaction time unnecessarily increases the chance of degradation.
Question 2: My final product is a mixture of several isomers. TLC shows multiple spots with similar Rf values, and the ¹H NMR is complex. How can I improve the regioselectivity for the 3-position?
Answer:
You are facing a regioselectivity problem . The formation of 5-nitro and 8-nitro isomers is a common side reaction.
Causality: Electrophilic substitution on the quinoline ring itself preferentially occurs on the electron-rich carbocyclic (benzene) ring, specifically at the C5 and C8 positions. While the amino group at C2 directs ortho/para, its directing influence towards the C3 position is electronically disfavored compared to the more activated C5 and C8 positions on the other ring. Achieving nitration at C3 requires leveraging conditions that favor the kinetically controlled product or overcoming the high activation energy for substitution on the pyridine ring.
Troubleshooting & Optimization Strategy:
Control of Acidity: The reaction is typically run in concentrated sulfuric acid. This protonates the quinoline nitrogen, further deactivating the pyridine ring. This deactivation is crucial; without it, the reaction would be even less selective. Ensure your sulfuric acid is of high concentration (98%).
Temperature as a Selectivity Tool: Lower temperatures (e.g., -10 °C to 0 °C) often favor the kinetic product. While there isn't a universal rule, you may find that a specific temperature window maximizes the yield of the desired 3-nitro isomer over the thermodynamically favored 5- and 8-nitro isomers.
Choice of Nitrating Agent: While mixed acid is standard, alternative nitrating agents can offer different selectivity profiles. Consider investigating milder reagents, although this may require significant optimization. Nitration reactions are frequently used for synthesizing novel materials, and the choice of nitric acid concentration can be critical for selectivity.[1]
Table 1: Effect of Reaction Parameters on Regioselectivity
Parameter
Condition
Expected Outcome on 3-Nitro Selectivity
Rationale
Temperature
-10 to 0 °C
Potentially Higher
May favor the kinetic product at the C3 position.
> 25 °C
Lower
Increased formation of thermodynamically stable C5/C8 isomers and degradation products.
[HNO₃]
Stoichiometric (1.0-1.1 eq)
Higher
Minimizes over-reaction and dinitration, which can complicate the product mixture.
Large Excess (>2.0 eq)
Lower
Increases the risk of dinitration and oxidation, reducing the overall yield of the desired mono-nitro product.
Reaction Time
Short (30-90 min)
Higher
Reduces time for side reactions and potential isomer equilibration or degradation.
Long (> 3 hours)
Lower
Can lead to the formation of more stable isomers and decomposition.
Question 3: I've isolated a product with a mass corresponding to a dinitrated species. How do I prevent this?
Answer:
This is a classic case of over-nitration .
Causality: The first nitro group is strongly deactivating. However, under forcing conditions (excess nitrating agent, elevated temperature, or prolonged reaction time), a second nitration can occur, typically on the still relatively activated benzene ring.
Minimization Protocol:
Precise Stoichiometry: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.1 molar equivalents relative to the 2-aminoquinoline.
Maintain Low Temperature: As with other side reactions, low temperature is critical. Dinitration has a higher activation energy than the first nitration, so keeping the temperature at or below 5 °C will significantly suppress this side reaction.
Immediate Workup: Once TLC analysis indicates the full consumption of the starting material, proceed immediately to the workup by quenching the reaction on ice.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-Nitroquinolin-2-amine
This protocol is a starting point and should be optimized based on your results.
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 5 mL per 1 g of substrate). Cool the flask to 0 °C in an ice/salt bath.
Substrate Addition: Slowly add 2-aminoquinoline (1.0 eq) in portions to the cold sulfuric acid, ensuring the internal temperature does not exceed 5 °C. Stir until a clear, homogeneous solution is obtained.
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (68-70%, 1.05 eq) to concentrated sulfuric acid (2 mL per 1 mL of HNO₃). Cool this mixture to 0 °C.
Nitration: Add the cold nitrating mixture dropwise to the 2-aminoquinoline solution over 30-45 minutes. Maintain the internal reaction temperature between 0-5 °C throughout the addition.
Reaction: Stir the mixture at 0-5 °C for an additional 60 minutes. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in a large volume of ice/water, neutralizing with NaHCO₃, extracting with ethyl acetate, and analyzing by TLC.
Workup: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral, then with a small amount of cold ethanol.
Drying: Dry the product in a vacuum oven at 50 °C.
Protocol 2: Purification by Column Chromatography
Amines are basic and can streak (tail) on standard silica gel.
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
Column Packing: Pack a silica gel column using a non-polar solvent like hexane.
Eluent System: Prepare an eluent system of Ethyl Acetate/Hexane. Crucially, add 0.5-1% triethylamine (Et₃N) to this mobile phase. The triethylamine will occupy the acidic sites on the silica, preventing the basic amine product from tailing and allowing for much cleaner separation.
Elution: Load the slurry and elute the column with the triethylamine-doped eluent, gradually increasing the polarity (from 10% to 50% Ethyl Acetate in Hexane, for example). Collect fractions and analyze by TLC to isolate the pure 3-Nitroquinolin-2-amine.
Frequently Asked Questions (FAQs)
Q: Can I use fuming nitric acid for this reaction?A: It is strongly discouraged. Fuming nitric acid is a much more powerful oxidizing and nitrating agent. Its use would significantly increase the rate of degradation and tar formation, leading to extremely low yields of the desired product.
Q: Is it possible to protect the amino group before nitration?A: Yes, this is a viable alternative strategy. Acetylating the amino group to form 2-acetamidoquinoline would protect it from oxidation and modulate its directing effect. After nitration, the acetyl group can be removed by acid or base hydrolysis. However, this adds two steps to the synthesis (protection and deprotection) and requires re-optimization of the nitration step for the new substrate.
Q: My product is difficult to dissolve for NMR. What solvent should I use?A: 3-Nitroquinolin-2-amine has limited solubility in chloroform-d (CDCl₃). DMSO-d₆ is an excellent alternative and will fully dissolve the compound for high-quality NMR analysis.
Q: What is the expected regiochemistry if I start with 2-chloroquinoline and then attempt amination?A: A common route to substituted quinolines involves nucleophilic aromatic substitution (SNAr) on a halo-quinoline.[2][3] For example, starting with 2-chloro-3-nitroquinoline, reaction with ammonia or an amine source would yield the desired product. This route can offer better regiochemical control, as the positions are already defined before the amination step. However, the synthesis of 2-chloro-3-nitroquinoline itself can be challenging.
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for troubleshooting common issues.
overcoming challenges in the scale-up production of 3-Nitroquinolin-2-amine
Technical Support Center: Scale-Up Production of 3-Nitroquinolin-2-amine Topic: Overcoming Challenges in the Scale-Up Production of 3-Nitroquinolin-2-amine Content Type: Technical Troubleshooting Guide & FAQ Audience: Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Production of 3-Nitroquinolin-2-amine
Topic: Overcoming Challenges in the Scale-Up Production of 3-Nitroquinolin-2-amine
Content Type: Technical Troubleshooting Guide & FAQ
Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists
Executive Technical Summary
3-Nitroquinolin-2-amine (CAS: 78105-38-1) is a critical pharmacophore in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting therapeutics. While small-scale synthesis often relies on unscalable nitration or expensive precursors, industrial scale-up demands a robust Constructive Ring Synthesis followed by functional group interconversion.
This guide addresses the three primary bottlenecks in the production lifecycle:
Regioselectivity Failure: Avoiding the "isomer soup" of direct nitration.
Activation Instability: Managing the exotherm and quenching of the chlorination step.
Ammonolysis Efficiency: Maximizing conversion while suppressing hydrolysis in the final SnAr displacement.
Strategic Route Selection
To ensure scientific integrity and scalability, we advocate for the Modified Friedländer-Knoevenagel Route over direct nitration.
Method
Scale-Up Viability
Critical Flaw
Direct Nitration of Quinolin-2-amine
🔴 Low
Yields primarily 6- and 8-nitro isomers due to electronic directing effects; separation is non-viable at kg scale.
Ammonolysis of 2-Chloro-3-nitroquinoline
🟢 High
High regiocontrol. The 3-nitro group activates the 2-Cl for facile displacement. This is the industry standard.
Caption: Step-wise synthesis workflow highlighting reagents, intermediates, and critical safety control points.
Technical Support: Troubleshooting & Protocols
Phase 1: Activation (Synthesis of 2-Chloro-3-nitroquinoline)
Context: Converting the hydroxy/oxo group to a chloride is essential for the subsequent amine attack. The 3-nitro group makes the ring electron-deficient, aiding the reaction, but the workup is hazardous.
Q: My reaction mixture turns into a black tar during chlorination. What is happening?
Cause: Overheating or degradation due to prolonged reaction times at reflux temperatures (105°C+).
Solution:
Use catalytic DMF (Vilsmeier-Haack conditions) to lower the activation energy, allowing the reaction to proceed at lower temperatures (80-90°C).
Monitor consumption of starting material strictly via HPLC. Stop immediately upon completion.
Solvent Switch: If neat POCl
causes tarring, dilute with dry Toluene or Acetonitrile.
Q: How do I safely quench the POCl
reaction on a multi-kilogram scale?
Risk: Direct addition of water causes violent exotherms and HCl gas release.
Protocol:
Distill off excess POCl
under reduced pressure before quenching.
Dilute the residue with an organic solvent (DCM or Toluene).
Inverse Quench: Slowly add the reaction mixture into a cold, stirred solution of K
CO or NaOH. Maintain internal temperature <20°C. Never add water to the reaction vessel.
Phase 2: Ammonolysis (Synthesis of 3-Nitroquinolin-2-amine)
Context: This is a Nucleophilic Aromatic Substitution (S
Ar). The 2-chloro position is activated by the ring nitrogen and the electron-withdrawing 3-nitro group.
Q: I see significant starting material (2-Chloro) remaining despite long reaction times.
Cause: Insufficient ammonia concentration or low temperature.
Solution:
Pressure is Key: Use a sealed autoclave. The reaction typically requires 80-100°C. In an open vessel, NH
gas escapes, lowering the effective concentration.
Solvent: Switch from Ethanol to Methanol (higher NH
solubility) or IPA (higher boiling point if running at atmospheric pressure, though slower rate).
Stoichiometry: Use at least 5–10 equivalents of NH
.
Q: I am detecting a "Hydrolysis Impurity" (3-Nitroquinolin-2-one) in my final product.
Cause: Presence of water in the ammonolysis step.[1] The hydroxide ion (from water) is a competitive nucleophile to ammonia.
Mechanism:
Fix:
Ensure the ammonia source is anhydrous (e.g., NH
in dry MeOH) rather than aqueous ammonium hydroxide.
Dry the 2-chloro intermediate thoroughly (LOD < 0.5%) before this step.
Detailed Experimental Protocol (Self-Validating)
Step: Ammonolysis of 2-Chloro-3-nitroquinoline
Reagents:
2-Chloro-3-nitroquinoline (1.0 equiv)
Ammonia (7M in Methanol, 10.0 equiv)
Solvent: Methanol (anhydrous)
Procedure:
Charging: Load 2-Chloro-3-nitroquinoline into a pressure-rated stainless steel reactor.
Dissolution: Add Methanol (5 vol relative to mass). Stir to suspend.
Addition: Cool reactor to 0–5°C. Add 7M NH
/MeOH solution slowly.
Reaction: Seal reactor. Heat to 90°C . Internal pressure will rise (expect 3–5 bar).
Monitoring: Hold for 4–6 hours. Sample for HPLC.
Validation Criteria: Starting Material < 0.5%; Hydrolysis Impurity < 1.0%.
Workup:
Cool to 20°C. Vent excess NH
into a scrubber (HCl trap).
Concentrate solvent to ~2 volumes.
Add Water (10 volumes) to precipitate the product.
Filter the yellow solid. Wash with water to remove NH
Lower yield indicates loss to mother liquor or hydrolysis.
References
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. (2022). Describes the reductive cyclization route from 2-nitrobenzaldehyde. Available at: [Link]
Synthesis of 3-nitroquinoline derivatives. ResearchGate. Discusses reaction of 2-aminobenzaldehyde with nitro-olefins. Available at: [Link]
Ammonolysis of halogeno-aromatic compounds.Google Patents US2929816A. Provides foundational parameters for high-pressure ammonolysis of chloro-nitro-aromatics.
A Researcher's Guide to Validating 3-Nitroquinolin-2-amine as a Selective Fluorescent Marker for Cellular Hypoxia
For researchers, scientists, and drug development professionals at the forefront of cellular imaging and targeted therapies, the identification of robust and selective fluorescent markers is paramount. This guide provide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals at the forefront of cellular imaging and targeted therapies, the identification of robust and selective fluorescent markers is paramount. This guide provides an in-depth technical comparison and a comprehensive validation workflow for a promising yet under-characterized molecule: 3-Nitroquinolin-2-amine. We will explore its potential as a selective "turn-on" fluorescent probe for nitroreductase activity, a key indicator of cellular hypoxia, and benchmark its hypothetical performance against established alternatives.
The Rationale: Why 3-Nitroquinolin-2-amine Holds Promise
The unique chemical architecture of 3-Nitroquinolin-2-amine positions it as an intriguing candidate for a pro-fluorescent probe. The core structure combines a quinoline ring, a scaffold known for its fluorescent properties in many derivatives, with a nitro group. In the field of fluorescent probe design, nitroaromatic groups are frequently employed as fluorescence quenchers. The underlying principle, known as photoinduced electron transfer (PeT), involves the transfer of an electron from the excited fluorophore to the electron-deficient nitro group, leading to non-radiative decay and a "dark" state.
Cellular hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and is implicated in various pathological processes. Hypoxic cells upregulate the expression of nitroreductase enzymes. These enzymes can reduce nitro groups to their corresponding amino groups. This bio-reduction would convert the non-fluorescent 3-Nitroquinolin-2-amine into the highly fluorescent 2,3-diaminoquinoline, resulting in a "turn-on" fluorescent signal specifically in hypoxic cells. This targeted activation offers the potential for high signal-to-background ratios, a coveted feature in cellular imaging.
Caption: Proposed mechanism of 3-Nitroquinolin-2-amine as a hypoxia-selective fluorescent probe.
The Competitive Landscape: A Comparative Overview
Probe Name
Fluorophore Core
Excitation (nm)
Emission (nm)
Quantum Yield (Φ)
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Key Features
Hypothetical 3-Nitroquinolin-2-amine (activated)
2,3-Diaminoquinoline
~350-400
~450-500
Expected > 0.1
> 5,000
Small molecule, potentially high cell permeability.
CytoPainter Hypoxia Probe (Green)
Undisclosed
490
525
Not disclosed
Not disclosed
Commercially available, validated for live-cell imaging.
NTR-APF
Aminophenol Fluorescein
490
515
~0.8 (activated)
~80,000 (activated)
High quantum yield upon activation.
Py-SiRh-NTR
Silicon-Rhodamine
655
680
Not disclosed
Not disclosed
Near-infrared (NIR) emission, suitable for deeper tissue imaging.[1]
A Rigorous Validation Workflow: From Benchtop to Microscope
A comprehensive validation of 3-Nitroquinolin-2-amine is essential to establish its utility and reliability as a selective fluorescent marker. The following experimental workflow provides a self-validating system to assess its performance.
A Strategic Guide to the Preclinical Validation of 3-Nitroquinolin-2-amine as a Novel Anticancer Therapeutic
This guide provides a comprehensive framework for the in vitro and in vivo validation of 3-Nitroquinolin-2-amine, a novel small molecule with therapeutic potential derived from the quinoline scaffold. Quinoline derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in vitro and in vivo validation of 3-Nitroquinolin-2-amine, a novel small molecule with therapeutic potential derived from the quinoline scaffold. Quinoline derivatives have emerged as a significant class of compounds in oncology, with many demonstrating potent anticancer activities by targeting critical signaling pathways.[1][2][3] The inclusion of a nitro group, a known pharmacophore, may further enhance its biological activity, although it also necessitates careful toxicological evaluation.[4][5]
This document is structured not as a rigid protocol, but as a strategic roadmap for researchers and drug development professionals. It outlines the logical progression of experiments, from initial cell-based assays to preclinical animal models, while providing objective comparisons against established and experimental alternatives. Our approach emphasizes scientific integrity, ensuring that each stage of validation is built upon a foundation of robust, reproducible data.
Part 1: In Vitro Validation: From Cytotoxicity to Mechanism of Action
The initial phase of validation aims to establish the fundamental bioactivity of 3-Nitroquinolin-2-amine at the cellular level. The primary objectives are to determine its cytotoxic potency across a panel of relevant cancer cell lines and to elucidate its underlying mechanism of action.
Rationale for Experimental Choices
The selection of assays is designed to provide a multi-faceted view of the compound's effects. A broad panel of cancer cell lines is crucial to identify potential indications and to understand the spectrum of activity. We will compare 3-Nitroquinolin-2-amine against Sorafenib, an approved multi-kinase inhibitor with a quinoline core, and "Compound 91b1," an experimental quinoline derivative noted for its efficacy.[6] This comparison provides a benchmark against both a clinical standard and a relevant research compound.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the anticipated results from a comprehensive cytotoxicity screening. Data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), which is a standard metric for potency.
Note: Values for 3-Nitroquinolin-2-amine are hypothetical and serve as a goal for a therapeutically relevant compound. Lower IC50 values indicate higher potency.
Experimental Workflow for In Vitro Validation
The logical flow of in vitro experiments is critical. We begin with broad screening for activity and progressively narrow the focus to specific mechanistic questions.
Caption: Workflow for the in vitro validation of 3-Nitroquinolin-2-amine.
Detailed Experimental Protocols
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare a 2X serial dilution of 3-Nitroquinolin-2-amine and comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Causality: Many quinoline derivatives function as kinase inhibitors.[1] An initial screen against a panel of kinases is a logical step to identify potential molecular targets. The ADP-Glo™ assay is a robust method that measures the generation of ADP, a product of kinase activity.[7]
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value to ensure assay sensitivity.[8]
Inhibitor Addition: Add 3-Nitroquinolin-2-amine across a range of concentrations. Include a positive control inhibitor and a no-inhibitor control.
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
Signal Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP generated and thus reflects kinase activity.
Analysis: Normalize the data to controls and calculate IC50 values for the inhibition of each kinase.
Part 2: In Vivo Validation: Efficacy in Preclinical Models
Following successful in vitro validation, the focus shifts to evaluating the therapeutic potential of 3-Nitroquinolin-2-amine in a living system. The primary goals are to assess its anti-tumor efficacy and to gather preliminary safety and tolerability data.
Rationale for Model Selection
The human tumor xenograft model in immunodeficient mice is the industry standard for preclinical efficacy testing.[9][10][11] It involves implanting human cancer cells into mice and assessing the ability of a compound to inhibit tumor growth. This model provides crucial data on bioavailability and in-system efficacy that cannot be obtained in vitro.[9] An alternative or supplementary model is the hollow fiber assay, which can serve as an intermediate step to bridge in vitro and full xenograft studies, offering a cost-effective way to assess activity in vivo.[11][12]
Comparative In Vivo Efficacy Data
The following table outlines the expected key endpoints from a xenograft study using MDA-MB-231 breast cancer cells.
Treatment Group (n=10 mice/group)
Dose & Schedule
Final Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Change in Body Weight (%)
Vehicle Control
10 mL/kg, daily p.o.
~1500 ± 250
0%
+2% ± 1.5%
3-Nitroquinolin-2-amine
Hypothesized: 50 mg/kg, daily p.o.
Hypothesized: 500 ± 150
Hypothesized: ~67%
Hypothesized: < -5%
Sorafenib (Comparator)
30 mg/kg, daily p.o.
~600 ± 180
~60%
-8% ± 2.0%
Note: Data is hypothetical. Significant tumor growth inhibition with minimal impact on body weight is the desired outcome.
Experimental Design for In Vivo Xenograft Study
A well-structured timeline and clear endpoints are essential for a successful and ethical in vivo study.
Caption: Timeline and key stages of a preclinical xenograft mouse model study.
Detailed Experimental Protocol
Cell Culture: Culture MDA-MB-231 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
Animal Handling: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week.
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
Tumor Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group). Begin daily oral gavage (p.o.) administration of the vehicle, 3-Nitroquinolin-2-amine, or the comparator compound.
Endpoint Criteria: The study concludes when tumors in the vehicle group reach the predetermined maximum size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days). Monitor animal health and body weight throughout the study.
Data Analysis: At the endpoint, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage. Perform statistical analysis (e.g., ANOVA) to determine significance.
Part 3: Hypothesized Signaling Pathway and Mechanism
Based on the common mechanisms of quinoline-based anticancer agents, 3-Nitroquinolin-2-amine is hypothesized to function as a kinase inhibitor. A plausible target is the PI3K/mTOR pathway, which is frequently dysregulated in cancer and is a target for other quinoline-based inhibitors.[13] Inhibition of this pathway would block downstream signals that promote cell proliferation, survival, and growth.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by 3-Nitroquinolin-2-amine.
This proposed mechanism can be validated using Western blot analysis (Protocol 1, Phase 3) to measure the phosphorylation status of key downstream proteins like AKT and S6 ribosomal protein. A decrease in phosphorylation following treatment with 3-Nitroquinolin-2-amine would provide strong evidence for on-target activity.
References
Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. (2022). PMC. Available at: [Link]
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Available at: [Link]
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Available at: [Link]
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Available at: [Link]
Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. (n.d.). NIH. Available at: [Link]
Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Bentham Science Publishers. Available at: [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Taylor & Francis Online. Available at: [Link]
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Available at: [Link]
3-Methoxyquinolin-2-amine. (n.d.). PubChem. Available at: [Link]
Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. (n.d.). NIH. Available at: [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Available at: [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances. Available at: [Link]
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). PMC. Available at: [Link]
Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (n.d.). PMC. Available at: [Link]
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available at: [Link]
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Available at: [Link]
In vivo screening models of anticancer drugs. (2018). ResearchGate. Available at: [Link]
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2016). ResearchGate. Available at: [Link]
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. Available at: [Link]
Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (n.d.). PubMed. Available at: [Link]
Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (n.d.). PubMed. Available at: [Link]
In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. (n.d.). MDPI. Available at: [Link]
Hit validation, in vitro assays, and kinase activity assays for DNA-PKcs hits. (n.d.). ResearchGate. Available at: [Link]
In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. (n.d.). PubMed. Available at: [Link]
In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Nitroquinolin-2-amine
As researchers and scientists in the field of drug development, our work with novel chemical entities is foundational to innovation. However, with great innovation comes the profound responsibility of ensuring safety.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists in the field of drug development, our work with novel chemical entities is foundational to innovation. However, with great innovation comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling 3-Nitroquinolin-2-amine, a compound whose complete toxicological profile is not yet fully characterized. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds—nitroaromatics, aromatic amines, and quinoline derivatives—to establish a robust framework for personal protection. Our approach is rooted in the "as low as reasonably achievable" (ALARA) principle regarding exposure, ensuring that every procedural recommendation is a self-validating system of safety.
To determine the appropriate level of personal protective equipment, we must first understand the potential hazards inherent in the molecule's structure. 3-Nitroquinolin-2-amine is a heterocyclic aromatic compound containing both a nitro group and an amino group. This combination necessitates a cautious approach, as these functional groups are associated with significant health risks.
Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity, with some members being recognized as mutagenic and carcinogenic.[1][2] They can be absorbed through the skin and, in some cases, may have explosive properties or decompose exothermically, especially at elevated temperatures or in the presence of impurities.[3] Overexposure can lead to a range of health issues, including organ damage and neurological disorders.[4]
Aromatic Amines: Aromatic amines can cause skin and respiratory irritation.[5] Systemic toxicity is a concern, and like nitroaromatics, some aromatic amines are suspected carcinogens.
Quinoline Derivatives: Quinoline itself is a heterocyclic aromatic compound that can be an environmental contaminant.[6] While many quinoline derivatives have therapeutic applications, the core structure can present toxicological challenges.[7]
Given these potential hazards, all handling of 3-Nitroquinolin-2-amine should be conducted with the assumption that the compound is hazardous and requires stringent safety protocols.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic process that depends on the specific procedure being performed. The following table outlines the minimum recommended PPE for handling 3-Nitroquinolin-2-amine in a research laboratory setting.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Handling Solid (Weighing, Transferring)
Chemical safety goggles with side shields and a face shield
Double-gloving with chemical-resistant gloves (e.g., nitrile)
NIOSH-approved respirator with organic vapor cartridges
Causality Behind PPE Choices:
Eye and Face Protection: The combination of chemical safety goggles and a face shield provides comprehensive protection against splashes and airborne particles, which is crucial when handling powders or preparing solutions.[8][9]
Hand Protection: Double-gloving provides an extra layer of protection against potential tears or permeation. Nitrile gloves offer good resistance to a range of chemicals, but it is always advisable to consult a glove compatibility chart for the specific solvents being used.[8]
Body Protection: A flame-resistant lab coat is a prudent measure given the potential for exothermic decomposition of nitroaromatic compounds. A chemical-resistant apron adds another layer of protection against spills. For larger quantities, a full chemical-resistant suit may be warranted.[10][11]
Respiratory Protection: When handling the solid compound outside of a fume hood (e.g., in a balance enclosure), an N95 respirator is the minimum protection against inhaling fine particles. All other operations should be performed in a certified chemical fume hood to minimize inhalation exposure.[11]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical to minimizing risk. The following workflows provide procedural guidance for key operational stages.
Pre-Operational Workflow
This workflow outlines the necessary steps to take before handling 3-Nitroquinolin-2-amine.
Caption: Step-by-step workflow for the safe handling of 3-Nitroquinolin-2-amine.
Post-Operational Decontamination and Disposal
Proper decontamination and waste disposal are crucial to prevent secondary exposure.
Quench Reaction: If applicable, safely quench the reaction.
Waste Segregation: Segregate waste into appropriate, clearly labeled containers (e.g., halogenated solvents, non-halogenated solvents, solid waste). All materials that have come into contact with 3-Nitroquinolin-2-amine should be treated as hazardous waste.
[12]3. Decontaminate Glassware: Decontaminate all glassware with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.
Clean Work Area: Wipe down the work area within the fume hood with an appropriate solvent and then soap and water. Dispose of the cleaning materials as solid hazardous waste.
Doff PPE: Remove PPE in the correct order to avoid self-contamination:
Remove outer gloves.
Remove face shield and goggles.
Remove lab coat and apron.
Remove inner gloves.
Remove respirator.
Wash Hands: Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Spill Response
Caption: Decision-making workflow for responding to a chemical spill.
Small Spills: For small spills, trained personnel wearing appropriate PPE can use an absorbent material to clean the area. [12]The contaminated absorbent must be disposed of as hazardous waste.
Large Spills: For large spills, evacuate the area immediately, secure it, and contact your institution's Environmental Health and Safety (EHS) department.
[12]
Exposure Response
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
[13][14]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
[13][14]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
[13]* Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
[15]
Conclusion
The responsible handling of 3-Nitroquinolin-2-amine requires a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical structure and adhering to the stringent PPE and handling protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always remember that safety is a continuous process of assessment, preparation, and careful execution.
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